molecular formula C16H15ClN2O3S B034691 舒乐芬 CAS No. 110311-27-8

舒乐芬

货号 B034691
CAS 编号: 110311-27-8
分子量: 350.8 g/mol
InChI 键: JQJSFAJISYZPER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulofenur is an orally active diarylsulfonylurea derivative patented by American pharmaceutical company Eli Lilly and Co. as an antitumor agent . It has demonstrated a wide spectrum of antitumor activity against murine solid tumors and human tumor xenografts .


Synthesis Analysis

Sulofenur and its analogs have been synthesized using three different methods. All the intermediates were prepared in the lab including heteroarylsulfonyl chlorides, heteroarylsulfonamides, and aryl or heteroarylureido derivatives .


Molecular Structure Analysis

The molecular formula of Sulofenur is C16H15ClN2O3S . It contains total 40 bond(s); 25 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 urea (-thio) derivative(s), and 1 sulfonamide(s) (thio-/dithio-) .


Chemical Reactions Analysis

Sulofenur interacts with reactive oxygen species production thus inducing cancer cell death .


Physical And Chemical Properties Analysis

Sulofenur has a density of 1.4±0.1 g/cm3, a molar refractivity of 89.0±0.4 cm3, and a molar volume of 242.0±3.0 cm3 .

科学研究应用

  1. 舒乐芬在癌症治疗和细胞反应中的作用

    • 舒乐芬已被发现对实体瘤体内模型具有潜在疗效,并正在开发为抗癌剂。它对结肠肿瘤异种移植显示出临床前活性,但其临床活性较差 (Houghton 和 Houghton,2004 年)。
    • 它诱导基因表达改变,增加 H-ras 转染大鼠肾细胞系 NRK-52E 中 c-fos、c-jun 和 hsp70 的表达,表明与细胞途径的复杂相互作用 (Gu 等人,1996 年)。
    • 舒乐芬治疗会导致剂量和时间依赖性细胞杀伤,细胞溶质钙升高在其细胞毒性中起重要作用 (Phelps 等人,1995 年)。
  2. 代谢途径和毒性

    • 它在体内被生物激活生成对氯苯异氰酸酯 (CPIC),这可能有助于药物的毒性和/或抗肿瘤活性。这说明了解潜在治疗剂的代谢途径的重要性 (Jochheim 等人,2002 年)。
    • 给予雄性大鼠每天 30 和 60 mg/kg 的舒乐芬剂量会表现出少精子症和生育能力下降,突显出潜在的生殖毒性,尽管高剂量组的生育能力有所恢复 (Seyler 等人,1992 年)。
  3. 药代动力学和临床试验

    • 其药代动力学已得到研究,结果显示其在口服给药后吸收良好,但血浆中消除的半衰期较长,不同物种之间存在显着差异。这些信息对于治疗环境中的剂量和给药计划至关重要 (Ehlhardt 等人,1993 年)。
    • 临床试验显示出不同的结果。例如,舒乐芬只有轻微的副作用,但在所使用的剂量和时间表中对晚期非小细胞肺癌没有产生任何显着反应 (Munshi 等人,1993 年)。
  4. 新兴研究和类似物

    • 舒乐芬类似物(如 N-乙酰-S-(对氯苯甲酰基氨基甲酰)半胱氨酸)的研究显示出有希望的抗癌活性,毒性低,表明可能具有独特的抗癌机制 (Chen 等人,2011 年)。

安全和危害

In phase I trials, only mild toxicities were observed. The main toxicity was grade 1 to 3 anemia in 16 (62%) pts, with hemolysis noted in 9 pts. Although methemoglobinemia was observed in 19 pts, it was severe in only 3 pts .

属性

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-13-5-7-14(8-6-13)18-16(20)19-23(21,22)15-9-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJSFAJISYZPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149208
Record name Sulofenur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulofenur

CAS RN

110311-27-8
Record name Sulofenur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110311-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulofenur [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulofenur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOFENUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45N070N3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 93.2 g of 2,3-dihydro-5-indenylsulfonamide in 300 ml of acetone were added 490 ml of a 1N sodium hydroxide solution. A solution of 79.36 g of 4-chlorophenylisocyanate in 250 ml of acetone was added to the reaction mixture with stirring. After stirring at room temperature for 18 hours, the reaction mixture was filtered and 490 ml of 1N hydrochloric acid were added to the filtrate thereby providing a fine white precipitate. One liter of water was added, and the solid was recovered by filtration to provide 144.86 g of the desired title product, m.p. 169°-172° C.
Quantity
93.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
79.36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulofenur
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sulofenur
Reactant of Route 3
Reactant of Route 3
Sulofenur
Reactant of Route 4
Reactant of Route 4
Sulofenur
Reactant of Route 5
Reactant of Route 5
Sulofenur
Reactant of Route 6
Reactant of Route 6
Sulofenur

Q & A

Q1: What is the proposed mechanism of action for Sulofenur and other diarylsulfonylureas (DSUs)?

A1: While the precise mechanism of action remains elusive, research suggests that DSUs like Sulofenur do not directly interact with DNA, RNA, or protein synthesis in the same way as other antineoplastic agents. [] Instead, evidence suggests that DSUs may exert their antitumor effects through the generation of reactive intermediates, such as p-chlorophenyl isocyanate (CPIC). This reactive intermediate can carbamoylate biological macromolecules or conjugate with glutathione (GSH), potentially leading to downstream cytotoxic effects. [] Additionally, at higher concentrations, DSUs have been shown to uncouple oxidative phosphorylation in isolated mitochondria, suggesting this as another potential mechanism contributing to their cytotoxicity. []

Q2: What is the role of glutathione (GSH) in the metabolism of Sulofenur?

A2: Sulofenur is metabolized in vivo to generate p-chlorophenyl isocyanate (CPIC), a reactive intermediate that can conjugate with GSH. This conjugation reaction is reversible and susceptible to thiol exchange. [] The formation and potential biological effects of the GSH conjugate highlight a key metabolic pathway for Sulofenur.

Q3: What is the molecular formula and weight of Sulofenur?

A3: Sulofenur, chemically known as N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea, has the molecular formula C16H13ClN2O3S and a molecular weight of 348.81 g/mol.

Q4: Does the structure of the arylsulfonyl moiety in Sulofenur influence its metabolism and toxicity?

A4: Yes, the structure of the arylsulfonyl moiety influences the metabolic formation of p-chloroaniline, a known methemoglobin-inducing agent. [] DSUs with modifications that increase the metabolic release of p-chloroaniline tend to exhibit greater methemoglobinemia in animal models. [] This finding suggests that structural modifications aimed at reducing p-chloroaniline formation could improve the safety profile of Sulofenur analogs.

Q5: How does the high protein binding of Sulofenur affect its in vitro and in vivo activity?

A5: Sulofenur exhibits extensive binding to plasma proteins, consistently exceeding 99%. [, ] This high protein binding affects both its pharmacokinetic and pharmacodynamic properties. In vitro, the presence of albumin significantly reduces the cytotoxic activity of Sulofenur, necessitating higher drug concentrations to achieve similar effects observed in albumin-free conditions. [] In vivo, the high protein binding contributes to a long elimination half-life, ranging from hours in rodents to days in dogs. []

Q6: What strategies can be employed to improve the in vitro cytotoxicity of DSUs like Sulofenur?

A6: Since DSUs like Sulofenur exhibit high protein binding, utilizing serum-free or albumin-free cell culture media can provide a more accurate assessment of their inherent cytotoxicity. [] Studies using albumin-free conditions demonstrated a better correlation between the unbound fraction of DSUs and their cytotoxic activity, highlighting the importance of considering protein binding when evaluating the in vitro activity of these compounds. []

Q7: How is Sulofenur absorbed and eliminated from the body?

A7: Sulofenur is well-absorbed following oral administration but exhibits a prolonged absorption phase. [] The primary route of elimination is through urine, with metabolites representing the majority of excreted material. [] The high protein binding of Sulofenur contributes to its long elimination half-life, which varies significantly across species, ranging from 6 hours in rats to as long as 200 hours in dogs. []

Q8: What are the major metabolites of Sulofenur?

A8: The primary metabolites of Sulofenur are formed through oxidation of the indane ring. These include the 1-hydroxyindanyl, 1-ketoindanyl, 3-hydroxyindanyl, and 3-ketoindanyl metabolites, with the relative abundance of each varying across species. [] Additionally, metabolites derived from the cleavage of the sulfonylurea linkage, including p-chloroaniline metabolites, have been identified. []

Q9: Does the administration schedule of Sulofenur impact its toxicity?

A9: Yes, clinical trials investigating various dosing schedules for Sulofenur revealed that a daily x 5 schedule (with 2 days off) for 3 weeks resulted in less severe anemia and methemoglobinemia compared to a daily x 21 schedule. [] This suggests that incorporating rest periods into the dosing regimen can potentially mitigate some of the hematological toxicities associated with Sulofenur.

Q10: Which tumor types have shown sensitivity to Sulofenur in preclinical models?

A10: Sulofenur has demonstrated promising preclinical activity against a wide range of tumor types, including colon adenocarcinoma, [] ovarian cancer, [] gastric cancer, [] and pancreatic carcinoma. [] Notably, Sulofenur displayed high efficacy against MIA PaCa-2 pancreatic carcinoma xenografts, inducing complete tumor regression in this model. []

Q11: Have clinical trials confirmed the preclinical antitumor activity of Sulofenur?

A11: While preclinical studies showed great promise, clinical trials with Sulofenur have yielded disappointing results, with limited antitumor activity observed in patients. [, , , , ] One potential explanation for this discrepancy is the inability to achieve sufficient plasma concentrations in humans at clinically tolerable doses, primarily due to its high protein binding and unique pharmacokinetic profile. [, ]

Q12: What is known about the mechanisms of resistance to Sulofenur?

A12: While a definitive resistance mechanism remains undefined, studies using a Sulofenur-resistant cell line (LYC5) suggest a potential link to alterations in mitochondrial function and multidrug resistance (MDR). [] LYC5 cells exhibited cross-resistance to other DSU analogs and displayed collateral sensitivity to mitochondrial toxins and MDR-associated agents like vincristine and Actinomycin D. [] Further investigation into these resistance mechanisms is crucial for developing strategies to overcome DSU resistance and improve their clinical efficacy.

Q13: What are the primary dose-limiting toxicities associated with Sulofenur?

A13: The primary dose-limiting toxicities observed in clinical trials with Sulofenur are anemia and methemoglobinemia. [, , , ] These hematological toxicities are thought to be linked to the metabolic formation of p-chloroaniline from Sulofenur. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。